molecular formula C9H8ClNO2 B1457755 1-(6-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid CAS No. 1060811-76-8

1-(6-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid

Cat. No. B1457755
M. Wt: 197.62 g/mol
InChI Key: WUAGPRSQTJSTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid, also known as 6-chloropyridine-2-carboxylic acid, is an organic compound used in the synthesis of various compounds. It is a colorless solid that is soluble in most organic solvents. It is a valuable intermediate for the synthesis of biologically active compounds. This compound has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Pyridine Derivatives in Scientific Research

Pyridine derivatives are known for their significant role across a range of fields, from medicinal chemistry to analytical applications. These compounds exhibit a wide array of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. Their high affinity for various ions and neutral species also makes them effective as chemosensors in detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Cyclopropanecarboxylic Acid Derivatives in Research

Derivatives of cyclopropanecarboxylic acid often find utility in synthetic organic chemistry due to their unique reactivity profile, which can be attributed to the strained cyclopropane ring. These compounds are used in the synthesis of various biologically active molecules and have applications in drug discovery and development.

Applications in Coordination Chemistry

Compounds containing pyridine rings, including those with modifications such as chlorination and cyclopropane incorporation, are often used in coordination chemistry. They can act as ligands to form complex compounds with metals, displaying diverse properties like spectroscopic characteristics, magnetic properties, and biological or electrochemical activities. Research into these complexes can reveal untapped applications in materials science, catalysis, and bioinorganic chemistry (Boča et al., 2011).

Importance in Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, closely related to pyridine derivatives, play a crucial role in organic synthesis and catalysis. These compounds are involved in forming metal complexes and designing catalysts, contributing significantly to asymmetric synthesis and medicinal applications. The versatility of these compounds in synthesis and drug development highlights the potential utility of related structures like 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic acid in similar research domains (Li et al., 2019).

properties

IUPAC Name

1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAGPRSQTJSTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-2-YL)cyclopropane-1-carboxylic acid

CAS RN

1060811-76-8
Record name 1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid
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1-(6-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid
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1-(6-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid
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